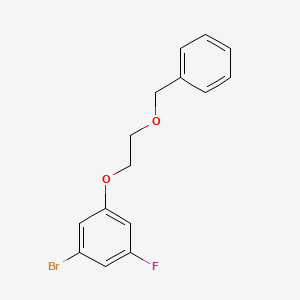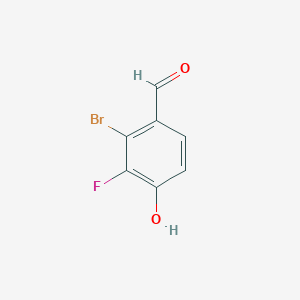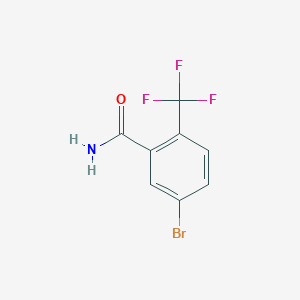
1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine
Vue d'ensemble
Description
The compound “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” is a chemical compound with the molecular formula C12H13BrO2 and a molecular weight of 269.13 . It’s structurally similar to the compound you’re interested in, but it has an ethanone group instead of an ethylamine group.
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” consists of a phenyl ring substituted with a bromo group, a cyclopropylmethoxy group, and an ethanone group . The exact structure of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine” might be similar, but with an ethylamine group instead of an ethanone group.Physical And Chemical Properties Analysis
The compound “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethanone” has a predicted boiling point of 351.8±27.0 °C and a predicted density of 1.413±0.06 g/cm3 . The physical and chemical properties of “1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine” might be similar, but could vary due to the difference in functional groups.Applications De Recherche Scientifique
Metabolism Studies
- The metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, has been investigated in rats, identifying various metabolites and suggesting multiple metabolic pathways (Kanamori et al., 2002).
Enzymatic Activities
- Research has been conducted on the enantioselective enzymatic acylation of compounds like 1-(3′-bromophenyl)ethylamine, providing insights into potential applications in chiral synthesis (Gill et al., 2007).
Molecular Structure Analysis
- Studies have delved into the crystal structures of related bromo compounds, aiding in the understanding of their molecular frameworks and potential reactivity (Kurbanova et al., 2009).
Pharmacological Potential
- Research on ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, a compound structurally similar to 1-(4-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine, has explored its potential as an antagonist for antiapoptotic Bcl-2 proteins in cancer treatment (Doshi et al., 2006).
Synthetic Applications
- The compound has been used in the synthesis of various novel molecules, demonstrating its utility in organic synthesis and the creation of potentially bioactive compounds (Dan, 2006).
Propriétés
IUPAC Name |
1-[4-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(14)11-5-4-10(13)6-12(11)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMMVZQEUDCEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)OCC2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)




![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)
